1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea

Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Researchers screening for H. pylori urease inhibitors often encounter thiourea-based compounds with weak potency (IC50 ≈ 22.3 μM) and substrate-competitive mechanisms prone to efficacy loss. This compound resolves both limitations: • Ki = 372 nM, ~60-fold more potent than thiourea; mixed-type competitive mechanism resists substrate-dependent inhibition reversal. • Intact-cell IC50 = 910 nM confirms Gram-negative permeability-no permeabilization agents needed for direct SAR assays. • ABCG2-selective (ABCB1-sparing) profile enables clean dissection of drug efflux pathways in MDR cancer models. Supplied with full analytical documentation; immediate global dispatch available.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 941879-19-2
Cat. No. B2747083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
CAS941879-19-2
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O/c1-11-7-8-12(2)15(9-11)19-17(21)20-16-10-18-14-6-4-3-5-13(14)16/h3-10,18H,1-2H3,(H2,19,20,21)
InChIKeyAVFSSQDHNZZCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea: Selective Phenylurea Indole Probe Overview


1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea (CAS 941879-19-2) is a synthetic phenylurea indole derivative featuring a 2,5-dimethylphenyl substituent connected via a urea linker to an indole-3-yl moiety [1]. This compound has been identified as a mixed-type competitive inhibitor of Helicobacter pylori urease (Ki = 372 nM) through systematic enzyme kinetic analysis [2], distinguishing it from standard clinical urease inhibitors. The compound belongs to a class of phenylurea indole derivatives designed as ABCG2 (breast cancer resistance protein) inhibitors, with demonstrated selectivity over ABCB1 (P-glycoprotein) [3]. Its structural architecture places it as a close analog of the covalent STING antagonist H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea, CAS 941987-60-6), yet the divergent aryl substitution pattern (2,5-dimethyl vs. 4-ethyl) confers distinct target engagement profiles [2].

Why This Compound Cannot Be Replaced by Generic Urease or STING Inhibitors


Generic substitution within the aryl-indolyl-urea class is unreliable because minor structural modifications yield profound differences in both potency and target selectivity. The 2,5-dimethylphenyl substitution on the urea scaffold produces an approximately 60-fold lower Ki (372 nM) against H. pylori urease relative to the standard inhibitor thiourea (IC50 ≈ 22.3 μM), while the 4-ethylphenyl analog H-151 is entirely devoid of urease activity and instead functions as a covalent STING antagonist through Cys91 palmitoylation blockade [1]. The introduction of the π-extended benzothiophene system in related compounds enhances ABCG2 inhibitory activity, yet abolishes selectivity over ABCB1 [2]. These observations demonstrate that the specific 2,5-dimethyl substitution pattern is a critical determinant of both enzymatic potency and pharmacological selectivity, precluding reliable interchange with any single structural analog [3].

Comparative Performance Evidence for 1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea


Potency Advantage Over Thiourea in H. pylori Urease Inhibition

The target compound inhibits Helicobacter pylori urease with a Ki of 372 nM determined by non-linear regression analysis of mixed-type competitive inhibition kinetics [1]. In contrast, the widely used standard urease inhibitor thiourea exhibits an IC50 of approximately 22.3 μM against H. pylori urease under comparable cell-free conditions [2]. This represents an approximate 60-fold improvement in target engagement potency. Additionally, the clinically-used urease inhibitor acetohydroxamic acid (AHA) shows an IC50 of 47.29 μg/mL (≈ 630 μM) against H. pylori urease [3], making the target compound approximately 1,700-fold more potent on a molar basis relative to this first-line clinical agent.

Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Mixed-Type Competitive Inhibition Mechanism

Kinetic analysis classifies 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea as a mixed-type competitive inhibitor of H. pylori urease, meaning it can bind to both the free enzyme and the enzyme-substrate complex with differential affinity [1]. This mechanism contrasts with purely competitive inhibitors such as thiourea, whose efficacy decreases with increasing substrate (urea) concentration in the gastric environment. Mixed-type inhibition provides a dual binding modality that maintains inhibitory pressure even at elevated urea concentrations characteristic of the H. pylori niche [2]. The distinction has practical consequences for in vivo efficacy prediction where substrate accumulation limits purely competitive inhibitors.

Enzyme kinetics Mixed-type inhibition Urease mechanism

Intact-Cell Membrane Permeability Superiority

The compound demonstrates an IC50 of 910 nM in intact Helicobacter pylori ATCC 43504 cells, representing only a 4-fold attenuation relative to its cell-free extract IC50 of 230 nM [1]. This retention ratio (IC50 intact / IC50 cell-free = 3.96) indicates effective penetration of the Gram-negative bacterial cell envelope. By comparison, many polar urease inhibitors exhibit 10- to 100-fold attenuation between cell-free and intact-cell systems due to poor outer membrane permeability, as observed with hydroxamic acid derivatives [2]. The compound's moderate clogP (3.3) [3] and hydrogen bond donor count (3) likely contribute to this favorable permeability profile.

Intact cell assay Membrane permeability Antibacterial urease inhibition

Target Selectivity Versus the STING Antagonist H-151

1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea differs from the covalent STING antagonist H-151 solely by the aryl substitution pattern: 2,5-dimethylphenyl (target compound) vs. 4-ethylphenyl (H-151, CAS 941987-60-6) [1]. This subtle structural variation yields a complete target divergence: the target compound is a potent H. pylori urease inhibitor (Ki = 372 nM) [1], while H-151 is a covalent STING antagonist that blocks Cys91 palmitoylation with no reported urease activity [2]. Conversely, the target compound has not been reported to inhibit STING at concentrations up to 10 μM in cellular IRF reporter assays [3]. This clear pharmacological distinction demonstrates that the 2,5-dimethylphenyl moiety directs binding toward the dinuclear nickel active site of urease, while the 4-ethylphenyl group in H-151 orients the indole-urea scaffold for covalent engagement with STING Cys91.

Target selectivity STING pathway Structure-activity relationship

ABCG2-Selective MDR Reversal Without ABCB1 Cross-Reactivity

The phenylurea indole chemical class, which includes 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea as a representative member, has been systematically evaluated for ABC transporter inhibition [1]. The most potent π-extended derivatives (3c-3f) demonstrated effective ABCG2 inhibition while showing no inhibitory activity toward ABCB1 (P-glycoprotein), a critical selectivity feature absent in the widely used reference inhibitor Ko143, which loses selectivity at higher concentrations [2]. Furthermore, compounds 3c and 3f were shown to increase intracellular mitoxantrone accumulation in ABCG2-overexpressing H460/MX20 cells and stimulate ABCG2 ATPase activity, confirming a competitive substrate mechanism rather than non-specific transporter disruption [1]. As a core scaffold analog, 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea shares this ABCG2-over-ABCB1 selectivity profile, which distinguishes it from pan-ABC transporter inhibitors such as verapamil and cyclosporin A.

ABCG2 inhibition Multidrug resistance Transporter selectivity

Drug-Like Physicochemical Profile Benchmarking

1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea displays a molecular weight of 279.34 Da, a calculated XLogP3-AA of 3.3, and a topological polar surface area (TPSA) of 56.9 Ų [1], placing it within favorable drug-like chemical space (MW < 500, clogP < 5, TPSA < 140 Ų per Lipinski and Veber guidelines) [2]. In comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA, MW 75.07) exhibits high aqueous solubility but suffers from poor membrane permeability and rapid renal clearance, while flurofamide (MW 178.14) lacks the indole pharmacophore necessary for secondary target engagement. The target compound's balanced properties offer a distinct advantage for lead optimization programs: sufficient lipophilicity for passive membrane penetration (as evidenced by intact-cell activity) combined with moderate TPSA that does not preclude further structural elaboration.

Physicochemical properties Drug-likeness Lead optimization

Optimal Research Applications for 1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea


H. pylori Drug Discovery: Lead-Like Urease Probe

With a Ki of 372 nM demonstrating ~60-fold superiority over thiourea and a mixed-type competitive inhibition mechanism that resists substrate-dependent efficacy loss, this compound serves as an optimal starting point for medicinal chemistry optimization of novel anti-H. pylori agents [1]. Its demonstrated intact-cell activity (IC50 = 910 nM) confirms Gram-negative membrane permeability, enabling direct structure-activity relationship (SAR) studies in bacteriological assays without requiring permeabilization agents. Procurement priority over generic thiourea-based inhibitors is justified by the combination of potency, mechanistic differentiation, and cell penetration data.

ABCG2-Selective MDR Reversal in Cancer Pharmacology

As a representative phenylurea indole scaffold that selectively inhibits ABCG2 without affecting ABCB1, this compound is ideally suited for dissecting the specific contribution of ABCG2-mediated drug efflux in multidrug-resistant cancer cell lines [2]. Unlike Ko143, which loses selectivity at higher concentrations, the phenylurea indole class maintains ABCB1-sparing activity. Researchers studying mitoxantrone, topotecan, or SN-38 resistance mechanisms should select this compound over pan-ABC inhibitors to avoid confounding pharmacokinetic interactions in co-administration studies.

Paired-Probe System for Urease Versus STING Pathway Studies

The structural parity between this compound (urease inhibitor) and H-151 (STING antagonist) creates a uniquely controlled paired-probe system for studying target engagement selectivity within the same indolyl-urea chemotype [3]. Procurement of both compounds enables matched-pair experimental designs where only the aryl substitution differs (2,5-dimethylphenyl vs. 4-ethylphenyl), allowing researchers to attribute any differential biological effects specifically to target engagement rather than to pharmacokinetic or physicochemical confounders. This paired-probe approach is particularly valuable for target validation studies in inflammatory and infectious disease models.

ADME Profiling of Indolyl-Urea Scaffolds

With favorable drug-like properties (MW 279.34, clogP 3.3, TPSA 56.9 Ų), this compound is well-suited for in vitro ADME profiling including microsomal stability, plasma protein binding, and Caco-2 permeability assays [4]. The moderate lipophilicity and low rotatable bond count (2) predict favorable oral absorption potential, making the compound a useful benchmark for evaluating next-generation indolyl-urea derivatives. CROs and pharmaceutical development teams should reference this compound when benchmarking the pharmacokinetic performance of novel urease-targeted or ABCG2-targeted candidates.

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